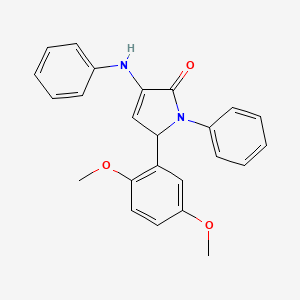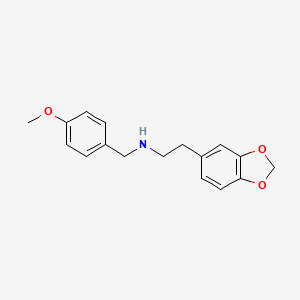
2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine, commonly known as Methylenedioxybenzylamphetamine (MDBA), is a psychoactive drug that belongs to the amphetamine class. It has gained significant attention in the scientific community due to its potential therapeutic applications and its structural similarity to other psychoactive substances like MDMA and MDA.
Mécanisme D'action
2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine acts primarily as a serotonin and dopamine releaser, similar to other amphetamine-class drugs. It also has affinity for the sigma-1 receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria and increased energy. It may also increase heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine's structural similarity to other psychoactive substances like MDMA and MDA makes it a valuable research tool for investigating the mechanisms of action and potential therapeutic applications of these drugs. However, its psychoactive effects may also limit its use in certain types of experiments.
Orientations Futures
1. Investigating the potential therapeutic applications of 2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine, particularly in the treatment of addiction and mood disorders.
2. Examining the neuroprotective properties of 2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine and its potential use in the treatment of neurodegenerative diseases.
3. Investigating the long-term effects of 2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine use on brain function and behavior.
4. Developing new synthetic methods for 2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine that are more efficient and environmentally friendly.
5. Investigating the potential interactions between 2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine and other psychoactive substances.
Méthodes De Synthèse
2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine can be synthesized through a series of chemical reactions, starting with the condensation of 3,4-methylenedioxyphenylacetone and 4-methoxybenzylamine. This intermediate product is then reduced to form the final product, 2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine.
Applications De Recherche Scientifique
2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, and it may also have neuroprotective properties. Additionally, 2-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)ethanamine has been investigated for its potential use in the treatment of addiction, particularly for its ability to reduce drug-seeking behavior.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-19-15-5-2-14(3-6-15)11-18-9-8-13-4-7-16-17(10-13)21-12-20-16/h2-7,10,18H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRHPGKHCDEDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

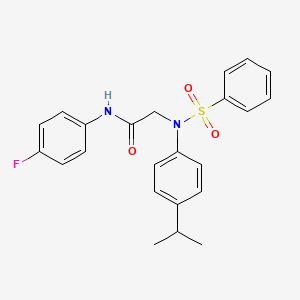

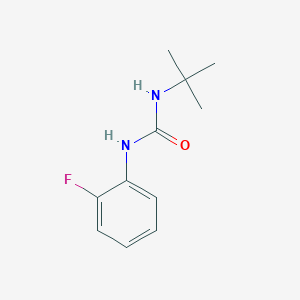
![(2E)-N-{[3-methyl-7-(6-quinoxalinylcarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B5124848.png)

![4-(4-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5124861.png)
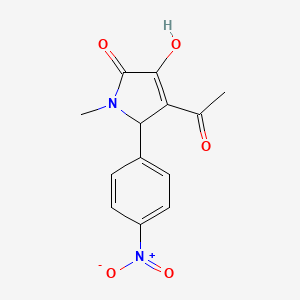
![benzyl 3-{[(3-methylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5124872.png)
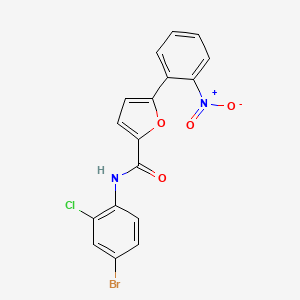

![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)
![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5124907.png)
